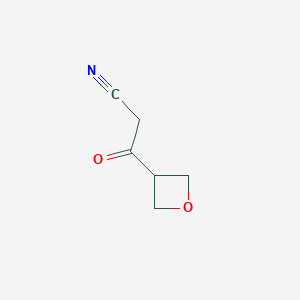

3-(Oxetan-3-yl)-3-oxopropanenitrile

Description

Significance of β-Ketonitriles as Multifunctional Synthetic Intermediates

β-Ketonitriles are a class of organic compounds that serve as highly versatile and valuable building blocks in organic synthesis. rsc.orgdntb.gov.ua Their utility lies in their multifunctional nature, possessing both a ketone and a nitrile group separated by a methylene (B1212753) group. This arrangement allows for a wide range of chemical transformations, making them key precursors for a diverse array of complex molecules. rsc.orgnih.gov

Recent research has highlighted the extensive applications of β-ketonitriles in the synthesis of various cyclic and heterocyclic compounds. rsc.orgdntb.gov.ua Methodologies such as cascade, domino, and sequential reactions, often facilitated by different catalysts, showcase the adaptability of β-ketonitriles in constructing intricate molecular frameworks. nih.gov These frameworks form the basis of many biologically active scaffolds, including those found in natural products and pharmaceuticals like chromenes and quinolines. rsc.orgnih.gov The ability of β-ketonitriles to participate in a multitude of reactions makes them indispensable tools for the modern synthetic chemist. rsc.orgbeilstein-journals.org

The Oxetane (B1205548) Moiety as a Privileged Scaffold in Organic Synthesis and Drug Discovery

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in the fields of organic synthesis and medicinal chemistry. nih.govacs.orgnih.gov It is considered a "privileged scaffold" due to its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure. nih.govacs.org These characteristics make oxetanes attractive for incorporation into drug candidates, where they can fine-tune critical physicochemical properties. nih.govacs.org

In drug discovery, the introduction of an oxetane moiety can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity. nih.govnih.gov For instance, the oxetane in the drug fenebrutinib (B560142) was crucial for lowering the pKaH of a piperazine (B1678402) ring, a key factor in its development. acs.org Similarly, in ziresovir, the oxetane motif helped to reduce the basicity of a terminal amine, thereby minimizing potential toxicity. nih.govacs.org The ability of the oxetane ring to act as an isostere for carbonyl groups further expands its utility in modifying molecular properties. acs.org Despite their utility, the synthesis of oxetanes can be challenging due to the inherent strain in the four-membered ring. nih.govacs.org

Overview of Academic Research Trajectories for 3-(Oxetan-3-yl)-3-oxopropanenitrile and Analogous Systems

The convergence of the β-ketonitrile and oxetane functionalities in this compound has spurred academic interest in its synthesis and potential applications. Research into analogous systems, such as 3-(1H-indol-3-yl)-3-oxopropanenitrile, has demonstrated the synthetic versatility of such compounds as precursors to a wide range of heterocyclic structures. researchgate.net

The synthesis of β-ketonitriles has been a subject of extensive research, with various methods developed over the years. beilstein-journals.org Modern approaches often focus on environmentally friendly and economical procedures, such as the acylation of the acetonitrile (B52724) anion with esters and lactones using inexpensive bases. beilstein-journals.org The synthesis of the oxetane core, specifically oxetan-3-one, has also seen significant advancements. Gold-catalyzed one-step syntheses from readily available propargylic alcohols have been developed, offering a more efficient and safer alternative to traditional multi-step methods that often involve hazardous reagents. nih.govorganic-chemistry.orgorganic-chemistry.org

The study of this compound and its analogs is driven by the potential to create novel molecules with unique biological and material properties. The combination of the reactive β-ketonitrile unit and the property-modifying oxetane ring offers a powerful platform for the design and synthesis of next-generation chemical entities.

Properties

IUPAC Name |

3-(oxetan-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-2-1-6(8)5-3-9-4-5/h5H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNCMOVUAAEYRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 3 Oxetan 3 Yl 3 Oxopropanenitrile

Reactivity Profile of the β-Ketonitrile Functionality

The β-ketonitrile group is characterized by an active methylene (B1212753) group (—CH₂—) positioned between two electron-withdrawing groups: a ketone and a nitrile. This positioning renders the methylene protons acidic and susceptible to deprotonation by a base, forming a resonance-stabilized carbanion. This carbanion is a potent nucleophile, underpinning the compound's utility in forming new carbon-carbon and carbon-heteroatom bonds.

The nucleophilic character of the carbanion derived from 3-(Oxetan-3-yl)-3-oxopropanenitrile enables it to participate in a variety of addition and condensation reactions.

The Knoevenagel condensation is a cornerstone reaction for active methylene compounds. bhu.ac.in In the presence of a weak base catalyst, such as an amine or an ammonium (B1175870) salt, this compound undergoes condensation with aldehydes and ketones. nih.gov The reaction mechanism initiates with the base-catalyzed deprotonation of the active methylene group to form a carbanionic intermediate. This nucleophile then attacks the carbonyl carbon of the aldehyde or ketone, followed by a dehydration step to yield a stable α,β-unsaturated product, specifically a substituted acrylamide (B121943) derivative. nih.govmdpi.com

The general scheme for this reaction is as follows:

Step 1: Deprotonation of the β-ketonitrile at the α-carbon.

Step 2: Nucleophilic attack of the resulting carbanion on the carbonyl compound.

Step 3: Dehydration of the aldol-type intermediate to form the final product.

| Carbonyl Compound | Base Catalyst | Product |

| Benzaldehyde | Piperidine (B6355638)/Acetic Acid | (E)-2-benzoyl-3-phenylacrylonitrile |

| 4-Methoxybenzaldehyde | Ammonium Acetate (B1210297) | (E)-2-benzoyl-3-(4-methoxyphenyl)acrylonitrile |

| Furan-2-carbaldehyde | Biogenic Carbonates | (E)-2-benzoyl-3-(furan-2-yl)acrylonitrile mdpi.com |

Table 1: Representative Knoevenagel Condensation Reactions. The products are based on analogous reactions with similar active methylene compounds.

As a classic Michael donor, the carbanion of this compound can add to α,β-unsaturated carbonyl compounds, nitriles, or nitro compounds, which act as Michael acceptors. masterorganicchemistry.comwikipedia.org This conjugate addition is a thermodynamically controlled process that results in the formation of a new carbon-carbon bond at the β-position of the acceptor, creating a 1,5-dicarbonyl or related polyfunctional compound. wikipedia.orgorganic-chemistry.org For instance, the reaction of a similar β-ketonitrile, 3-oxo-3-phenylpropanenitrile, with conjugated enynones in the presence of sodium methoxide (B1231860) proceeds via a regioselective Michael addition to the carbon-carbon double bond, yielding polyfunctional δ-diketones. nih.gov This demonstrates the potential of this compound to generate complex acyclic precursors for further transformations. nih.gov

| Michael Acceptor | Base | Adduct Structure |

| Methyl acrylate | Sodium Methoxide | Methyl 4-cyano-4-(oxetan-3-carbonyl)butanoate |

| Acrylonitrile | Potassium tert-butoxide | 2-(2-cyanoethyl)-3-(oxetan-3-yl)-3-oxopropanenitrile |

| Methyl vinyl ketone | Triethylamine (B128534) | 2-(3-oxobutyl)-3-(oxetan-3-yl)-3-oxopropanenitrile |

Table 2: Potential Michael Addition Reactions. Products are predicted based on established reactivity patterns.

The ketone carbonyl group of this compound is susceptible to attack by nitrogen nucleophiles like primary amines, secondary amines, and hydrazines. Reaction with primary amines typically yields Schiff bases (imines), while condensation with hydrazine (B178648) or its derivatives produces hydrazones. These reactions are often catalyzed by acid. Furthermore, the enol form of the β-ketonitrile can react with amines to form enamines, which are themselves versatile synthetic intermediates. nih.gov These condensation products can be stable entities or serve as intermediates in more complex cascade reactions for heterocycle synthesis. mdpi.com For example, the condensation of a related dinitromethylene compound with nitrogen nucleophiles highlights this reactivity pattern. researchgate.net

The polyfunctional nature of this compound makes it an exceptionally valuable building block for the synthesis of various heterocyclic systems. smolecule.com The presence of the ketone, active methylene, and nitrile groups within one molecule allows for a range of intramolecular and multicomponent cyclization strategies.

Substituted Pyridines: Highly substituted pyridines can be synthesized using this compound as a key component in multicomponent reactions. One established route involves the reaction of an enamine, an α,β-unsaturated acid, and a nitrile. nih.gov A modified approach could see this compound reacting with an α,β-unsaturated carbonyl compound and an ammonium salt (acting as the nitrogen source). These methods often proceed through a sequence of Michael addition, condensation, and subsequent cyclization and aromatization to afford the pyridine (B92270) ring. researchgate.netnih.gov

Substituted Pyrimidines: The synthesis of substituted pyrimidines can be readily achieved through reactions analogous to the Biginelli reaction. researchgate.netasianpubs.org This typically involves a one-pot, three-component condensation of the β-ketonitrile, an aldehyde, and a nitrogen-containing dinucleophile such as urea (B33335) or thiourea. The reaction, usually acid-catalyzed, proceeds through the formation of an acyl-iminium ion intermediate, followed by nucleophilic attack from the β-ketonitrile and subsequent cyclocondensation to yield a dihydropyrimidine, which can then be oxidized to the corresponding pyrimidine (B1678525). asianpubs.org This approach provides a straightforward entry into a class of compounds with significant interest in medicinal chemistry. nih.gov

Cyclization Reactions for Heterocycle Synthesis

Synthesis of Pyrazoles and Fused Heterocycles

The 1,3-dicarbonyl-like nature of the β-ketonitrile system in this compound makes it an excellent precursor for the synthesis of five-membered aromatic heterocycles like pyrazoles. The Knorr pyrazole (B372694) synthesis and related methodologies, which classically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, are directly applicable. youtube.com

The reaction typically proceeds by treating this compound with hydrazine or a substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine). youtube.comclockss.org The initial step involves nucleophilic attack of the hydrazine at the ketone carbonyl, followed by cyclization and dehydration to yield the aromatic pyrazole ring. The presence of the nitrile group directs the cyclization to form aminopyrazoles, which are valuable intermediates in medicinal chemistry.

Table 1: Illustrative Synthesis of Pyrazoles from this compound

| Reactant | Conditions | Product |

| Hydrazine Hydrate | Reflux in ethanol (B145695) or dioxane | 5-Amino-3-(oxetan-3-yl)-1H-pyrazole-4-carbonitrile |

| Phenylhydrazine | Acetic acid, heat | 5-Amino-1-phenyl-3-(oxetan-3-yl)-1H-pyrazole-4-carbonitrile |

Beyond simple pyrazoles, the reactivity of this compound can be harnessed to construct more complex fused heterocyclic systems. Its bifunctional nature allows it to participate in multicomponent reactions or sequential annulations. bohrium.comnih.gov For instance, condensation with dinucleophiles such as guanidine (B92328) or amidines can lead to the formation of fused pyrimidine rings. Similarly, reactions that begin with the modification of the active methylene group can set the stage for subsequent cyclizations to build fused pyridines or other polyheterocyclic frameworks. mdpi.combeilstein-journals.org These transformations often leverage the electron-withdrawing properties of the nitrile and ketone groups to facilitate cyclization and subsequent aromatization. nih.govbeilstein-journals.org

Access to Furan (B31954) and Dihydrofuran Derivatives

The synthesis of furan and dihydrofuran rings from this compound can be achieved through several strategic pathways that manipulate the β-ketonitrile core.

For dihydrofuran derivatives, oxidative cyclization is a prominent method. The reaction of 3-oxopropanenitriles with various alkenes in the presence of an oxidant like manganese(III) acetate can yield highly substituted 2,3-dihydrofurans. researchgate.net This process involves the formation of a radical at the α-carbon of the β-ketonitrile, which then adds to the alkene, followed by an intramolecular cyclization and oxidation to furnish the dihydrofuran ring. This approach offers a regio- and stereoselective route to these heterocycles. researchgate.net

Alternative routes to dihydrofurans may involve a tandem reaction sequence initiated by the addition to an activated alkyne or allene, followed by intramolecular cyclization. organic-chemistry.org

Table 2: Representative Synthesis of Furan and Dihydrofuran Derivatives

| Reaction Type | Co-reactant(s) | Conditions | Product Class |

| Oxidative Cyclization | Styrene | Mn(OAc)₃, heat | 4-Cyano-5-(oxetan-3-yl)-2-phenyl-2,3-dihydrofuran |

| Tandem Cyclization | Dimethyl acetylenedicarboxylate | Base (e.g., Et₃N) | Substituted Furan |

| Paal-Knorr Type | α-Haloketone (e.g., 2-bromoacetophenone) | Base, then acid workup | 2,5-Disubstituted Furan |

The synthesis of fully aromatic furans often requires the construction of a 1,4-dicarbonyl intermediate, which can then undergo a Paal-Knorr type cyclization. organic-chemistry.org Starting from this compound, this can be accomplished by first alkylating the α-position with an α-haloketone. The resulting γ-diketonitrile can then be cyclized under acidic or basic conditions, with subsequent hydrolysis of the nitrile and dehydration, to yield a polysubstituted furan. researchgate.netijsrst.com

Carbon-Carbon Bond Forming Transformations via Enolate Chemistry

The carbon atom situated between the ketone and nitrile groups in this compound is particularly acidic due to the resonance-stabilizing effect of both adjacent electron-withdrawing groups. masterorganicchemistry.com This allows for the facile generation of a stabilized enolate anion upon treatment with a suitable base. masterorganicchemistry.comnih.gov This enolate is a potent carbon nucleophile and serves as a key intermediate for a variety of carbon-carbon bond-forming reactions. ethz.chmakingmolecules.com

The formation of the enolate can be achieved with a range of bases, from common alkoxides to stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) for quantitative and irreversible deprotonation. makingmolecules.com Once formed, the enolate can react with a wide array of electrophiles. vanderbilt.edu

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces an alkyl group at the α-position.

Aldol Addition: Condensation with aldehydes or ketones yields β-hydroxy-β-ketonitrile adducts, which are valuable precursors for further transformations.

Acylation: Reaction with acyl chlorides or anhydrides results in the formation of a 1,3,5-tricarbonyl system.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds or nitriles provides access to more complex carbon skeletons.

These transformations highlight the utility of the enolate of this compound as a versatile two-carbon building block, enabling the construction of intricate molecular architectures while retaining the synthetically useful oxetane (B1205548) moiety. researchgate.net

Table 3: Examples of C-C Bond Formation via Enolate of this compound

| Electrophile | Base | Conditions | Product Structure |

| Methyl Iodide | NaH | THF, 0 °C to rt | 2-(Oxetan-3-carbonyl)-2-methylpropanenitrile |

| Benzaldehyde | Et₃N | Room Temperature | 2-(Hydroxy(phenyl)methyl)-3-(oxetan-3-yl)-3-oxopropanenitrile |

| Acrylonitrile | DBU | Acetonitrile (B52724), rt | 4-Cyano-2-(oxetan-3-carbonyl)butanenitrile |

| Acetyl Chloride | LDA | THF, -78 °C | 2-Acetyl-3-(oxetan-3-yl)-3-oxopropanenitrile |

Reactivity of the Oxetane Ring System

The oxetane ring is a strained four-membered ether. nih.gov This inherent strain makes the ring susceptible to cleavage under various conditions, which can be both a challenge to its preservation during synthesis and a synthetically useful transformation in its own right. beilstein-journals.orgchemrxiv.org

Ring-Opening Reactions and Associated Selectivity Challenges

The primary challenge in the chemistry of this compound is achieving chemoselectivity. Many reactions targeting the β-ketonitrile moiety, particularly those requiring acidic or strongly nucleophilic conditions, can trigger the unintended opening of the oxetane ring. rsc.orgillinois.edu Conversely, when ring-opening is the desired outcome, the challenge lies in controlling the regioselectivity of the nucleophilic attack, although in this symmetrical 3-substituted case, the two methylene carbons are chemically equivalent. rsc.org

Nucleophile-Induced Ring Opening Pathways

The oxetane ring can be opened by a variety of nucleophiles in an SN2-type reaction. researchgate.net The reaction is driven by the release of ring strain. The nucleophile attacks one of the carbon atoms adjacent to the ring oxygen, leading to the cleavage of a C-O bond and the formation of a 1,3-difunctional open-chain product.

Common nucleophiles that can induce ring-opening include:

Halide ions (e.g., from HCl, HBr)

Amines and azides

Thiols and other sulfur nucleophiles

Alcohols and water (often under Lewis or Brønsted acid catalysis)

Organometallic reagents (e.g., Grignard reagents, organolithiums)

The product of such a reaction with this compound would be a γ-substituted-β-hydroxypropyl ketone.

Table 4: Representative Nucleophile-Induced Ring-Opening Pathways

| Nucleophile/Reagent | Conditions | Ring-Opened Product |

| HCl (conc.) | Dioxane, rt | 1-Chloro-3-hydroxy-2-(1-oxo-2-cyanoethyl)propane |

| Benzylamine | Heat | 1-(Benzylamino)-3-hydroxy-2-(1-oxo-2-cyanoethyl)propane |

| Sodium Thiophenoxide | DMF, heat | 1-Hydroxy-3-(phenylthio)-2-(1-oxo-2-cyanoethyl)propane |

| Methanol / H₂SO₄ (cat.) | Reflux | 1-Hydroxy-3-methoxy-2-(1-oxo-2-cyanoethyl)propane |

Acid-Mediated Ring Opening and Strategies for Ring Preservation

Oxetanes are particularly sensitive to acidic conditions. illinois.eduutexas.edu Brønsted or Lewis acids can activate the ring by protonating or coordinating to the ring oxygen. This activation significantly enhances the electrophilicity of the ring carbons, making them highly susceptible to attack even by weak nucleophiles like water or alcohols present in the reaction medium. nih.gov This acid-catalyzed ring-opening is a common side reaction that can severely limit the synthetic utility of oxetane-containing compounds if not properly managed. chemrxiv.org

Strategies for preserving the oxetane ring during transformations on the β-ketonitrile portion of the molecule are crucial. Key approaches include:

Avoiding Strong Acids: Whenever possible, reactions should be conducted under neutral or basic conditions. For example, using base-catalyzed condensations for heterocycle synthesis (e.g., using piperidine or triethylamine as a catalyst) instead of acid-catalyzed variants. clockss.org

Careful Reagent Selection: Choosing non-acidic reagents for transformations. For instance, using N-bromosuccinimide (NBS) under radical initiation for α-bromination instead of HBr.

Use of Mild Lewis Acids: If a Lewis acid is required, milder options that are less prone to promoting ring-opening should be screened.

Reaction Condition Optimization: Minimizing reaction times and temperatures can help reduce the extent of undesired ring-opening, even when acidic reagents are unavoidable. chemrxiv.org Recent studies on the synthesis of complex oxetanes have highlighted that careful control of reaction parameters is paramount to maintaining the integrity of the strained ring. chemrxiv.orgnih.gov

Rearrangement and Isomerization Processes of Oxetane Derivatives

While specific rearrangement and isomerization studies on this compound are not extensively documented, the reactivity of analogous oxetane and β-ketonitrile compounds allows for informed predictions of its potential transformations.

Research on 3-heteroaroyl-3-oxoalkanenitriles, which are structurally similar to the title compound, has revealed novel rearrangement reactions. nih.gov For instance, condensation reactions of these β-ketonitriles with dimethylformamide dimethylacetal (DMFDMA) yield enaminonitriles. nih.gov These intermediates can subsequently react with other reagents like malononitrile (B47326) in a process that involves an unexpected rearrangement to form 2-dialkylaminopyridines. nih.gov This suggests that this compound could potentially undergo analogous transformations, leading to complex heterocyclic systems.

Furthermore, the oxetane ring itself can participate in rearrangement reactions, most notably ring-expansion. nih.gov These reactions, often catalyzed by Lewis acids, can transform the four-membered oxetane into larger heterocyclic structures like tetrahydrofurans or other five-membered rings, depending on the substituents and reaction conditions.

Stability of the Oxetane Ring under Diverse Reaction Conditions

The stability of the oxetane ring is a critical factor in its synthetic utility. The ring possesses significant strain energy (approximately 25.5 kcal/mol), making it more reactive than its five-membered counterpart, tetrahydrofuran (B95107) (THF). nih.gov However, it is generally more stable than the highly strained three-membered oxirane ring. chemrxiv.org

The oxetane ring's stability is highly dependent on the reaction conditions. It is notably stable under basic conditions but can be susceptible to ring-opening under acidic conditions or at high temperatures. chemrxiv.orgyoutube.com The presence of a Lewis acid can activate the ring's oxygen atom, facilitating nucleophilic attack and cleavage of the C-O bonds. nih.gov

A comprehensive study on 3,3-disubstituted oxetanes, close structural relatives of this compound, demonstrated a significant tolerance to a wide array of common organic transformations, challenging the conventional view of oxetane fragility. chemrxiv.org This broad compatibility suggests that the oxetane moiety in the title compound can remain intact during various synthetic manipulations of the β-ketonitrile portion.

Table 1: Stability Profile of the Oxetane Ring Toward Common Reagents and Conditions Based on data from analogous 3,3-disubstituted oxetanes. chemrxiv.org

| Reaction Type | Reagent/Condition | Oxetane Ring Stability |

| Oxidation | PCC, DMP | Stable |

| Reduction | NaBH₄, LiAlH₄ (low temp) | Stable |

| C-C Coupling | Suzuki, Sonogashira | Stable |

| Acylation | Acyl chlorides, anhydrides | Stable |

| Alkylation | Alkyl halides (basic cond.) | Stable |

| Hydrolysis | LiOH, NaOH (aq.) | Stable |

| Protecting Groups | Boc Anhydride, Fmoc-Cl | Stable |

| Protecting Groups | TFA, Piperidine | Stable |

| Acidic Conditions | Strong acids (e.g., HCl) | Potential for Ring-Opening |

| Lewis Acids | BF₃·OEt₂, TiCl₄ | Potential for Ring-Opening |

Interplay Between Oxetane and β-Ketonitrile Reactivity in Complex Reactions

The dual functionality of this compound allows for intricate reactivity patterns where the oxetane and β-ketonitrile groups can be manipulated independently or in concert to build molecular complexity.

Chemoselective Transformations and Orthogonal Reactivity

The differential reactivity of the oxetane and β-ketonitrile moieties enables chemoselective transformations, a cornerstone of modern synthetic strategy. The β-ketonitrile group possesses an acidic α-proton and two electrophilic carbon centers (the keto-carbonyl and the nitrile carbon), making it a versatile handle for a variety of reactions. smolecule.com

Given the established stability of the oxetane ring under many conditions, especially basic ones, it is possible to perform a range of reactions selectively at the β-ketonitrile site. chemrxiv.org For example, the active methylene group can be deprotonated and used as a nucleophile in Michael additions or alkylation reactions. smolecule.comnih.gov Similarly, the ketone can undergo condensation reactions, and the nitrile can be hydrolyzed or reduced, all while preserving the oxetane ring. This "orthogonal reactivity" allows for the sequential functionalization of the molecule.

Table 2: Plausible Chemoselective Reactions of this compound

| Reagent(s) | Targeted Moiety | Probable Transformation | Oxetane Ring |

| 1. NaH2. R-X (Alkyl Halide) | β-Ketonitrile (α-carbon) | α-Alkylation | Intact |

| Michael Acceptor, Base | β-Ketonitrile (α-carbon) | Michael Addition | Intact |

| Hydrazine (H₂NNH₂) | β-Ketonitrile | Pyrazole Formation | Intact |

| DMFDMA | β-Ketonitrile | Enaminonitrile Formation | Intact |

| H₃O⁺, Heat | β-Ketonitrile (Nitrile) | Hydrolysis to Carboxylic Acid | Intact |

| Lewis Acid (e.g., BF₃·OEt₂) | Oxetane | Ring-Opening | Reacts |

Cascade, Domino, and Multicomponent Reaction Sequences

Cascade, domino, and multicomponent reactions are highly efficient processes that form multiple chemical bonds in a single operation without isolating intermediates. nih.gov The reactivity of this compound makes it an excellent candidate for such complex transformations.

Studies on analogous β-ketonitriles have demonstrated their utility in these powerful reactions. For instance, a domino four-component condensation reaction of various aldehydes, ammonium acetate, and a β-ketonitrile (e.g., 3-oxo-3-(pyren-1-yl)propanenitrile) has been used to synthesize highly substituted nicotinonitriles. This suggests that this compound could similarly react with an aldehyde, an amine source, and another active methylene compound in a multicomponent reaction to generate complex, polyfunctionalized pyridine derivatives.

Furthermore, reactions of β-ketonitriles with enynones in the presence of a base can initiate a cascade sequence involving a Michael addition followed by an intramolecular cyclization, leading to complex heterocyclic structures like diazepines after trapping with hydrazine. nih.gov The ability of the compound to act as a precursor for various heterocycles through cyclization reactions, particularly under basic conditions, highlights its potential in domino sequences. smolecule.com

Applications of 3 Oxetan 3 Yl 3 Oxopropanenitrile in Advanced Organic Synthesis

Versatile Building Block for Complex Molecule Assembly

The strategic placement of reactive functional groups within 3-(Oxetan-3-yl)-3-oxopropanenitrile makes it a highly versatile precursor for the assembly of intricate molecular frameworks. The presence of the oxetane (B1205548) moiety is particularly significant in medicinal chemistry, where it can influence key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. researchgate.net The oxetane ring is often employed as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities. beilstein-journals.org

The structure of this compound offers several reactive sites that can be independently or sequentially addressed to build polyfunctionalized molecules. The ketone, the nitrile, and the adjacent α-carbon all serve as handles for introducing further chemical diversity.

The Nitrile Group: This group can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to a primary amine. It also facilitates condensation reactions. smolecule.com

The Ketone Group: The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles, including organometallic reagents and heteroatoms, to form new carbon-carbon or carbon-heteroatom bonds.

The α-Methylene Bridge: The protons on the carbon situated between the ketone and nitrile groups are acidic and can be removed by a base. The resulting carbanion is a potent nucleophile that can be used in alkylation and acylation reactions to further elaborate the molecular scaffold.

These distinct reactive centers allow chemists to construct complex scaffolds bearing multiple, diverse functional groups, which is a key strategy in the development of new therapeutic agents.

| Reactive Site | Type of Reaction | Resulting Functional Group |

| Nitrile (C≡N) | Hydrolysis | Carboxylic Acid (-COOH), Amide (-CONH₂) |

| Nitrile (C≡N) | Reduction | Primary Amine (-CH₂NH₂) |

| Ketone (C=O) | Nucleophilic Addition | Alcohol (-OH) |

| Ketone (C=O) | Reductive Amination | Amine (-NHR) |

| α-Methylene (-CH₂-) | Deprotonation followed by Alkylation | Substituted Carbon Center (-CHR-) |

The generation of molecules with specific three-dimensional arrangements (stereochemistry) is critical in modern drug development. While this compound is achiral, its ketone functionality provides a key opportunity for introducing chirality into its derivatives.

The stereoselective reduction of the ketone group using chiral reducing agents or catalysts can produce chiral secondary alcohols with high enantiomeric purity. This process establishes a new stereocenter adjacent to the oxetane ring. Research has demonstrated that synthetic routes involving oxetanes can proceed with excellent control over stereochemistry; for instance, chiral propargylic alcohols can be converted into enantiomerically enriched oxetan-3-ones with no apparent racemization. nih.gov This principle of maintaining or creating stereocenters in oxetane-containing molecules is applicable here. The resulting chiral oxetane-containing alcohol is a valuable intermediate, serving as a precursor for the synthesis of enantiomerically pure, complex molecules where the specific 3D orientation of the oxetane ring relative to other substituents is crucial for biological activity.

Precursor to Structurally Diverse Heterocyclic Systems

Heterocyclic compounds—cyclic molecules containing atoms of at least two different elements in their rings—form the structural core of a vast number of pharmaceuticals. The β-ketonitrile moiety within this compound is a classic and powerful synthon for the construction of a wide array of heterocyclic systems. smolecule.com

The combination of the ketone and nitrile groups allows for cyclization reactions with various nitrogen-containing reagents to form five- and six-membered aromatic heterocycles. These nitrogen-containing heterocycles are among the most prevalent structural motifs in approved drugs. mdpi.com

Pyrazoles: Condensation with hydrazine (B178648) or its derivatives yields pyrazole (B372694) rings, which are important scaffolds in medicinal chemistry.

Pyrimidines: Reaction with amidines or urea (B33335) provides access to pyrimidine (B1678525) derivatives, a core component of nucleobases and numerous drugs.

Isoxazoles: Treatment with hydroxylamine leads to the formation of the isoxazole ring system.

Pyridines: Multi-component reactions involving this compound, an aldehyde, and an ammonium (B1175870) salt can be used to construct substituted pyridine (B92270) rings.

The use of this compound ensures that the final heterocyclic product is decorated with an oxetane substituent, a feature that can enhance its drug-like properties.

| Reagent | Resulting Heterocycle |

| Hydrazine (H₂NNH₂) | Pyrazole |

| Guanidine (B92328) / Amidines | Pyrimidine |

| Hydroxylamine (NH₂OH) | Isoxazole |

| Malononitrile (B47326) | Pyridine |

Beyond nitrogen heterocycles, this compound can also be utilized in the synthesis of oxygen-containing ring systems. Benzo-fused oxygen heterocycles, in particular, are key structural units in many natural products and biologically active compounds. nih.gov For example, the β-ketonitrile functionality can participate in reactions such as the Pechmann condensation with activated phenols to generate coumarin derivatives. In this scenario, the oxetane group would serve as a substituent on the coumarin core, modifying its properties. Furthermore, transformations of the ketone and nitrile into other functional groups can set the stage for intramolecular cyclizations to form furan (B31954) or pyran rings.

Contribution to Chemical Space Exploration and Scaffold Diversity

The concept of "chemical space" refers to the entire collection of all possible molecules. A primary goal in drug discovery is to explore this space to find novel molecular structures with desired biological activities. nih.govnih.gov The use of building blocks that introduce three-dimensionality is considered crucial for expanding access to new and functionally relevant areas of chemical space. illinois.edu

The oxetane ring in this compound plays a pivotal role in this context. Unlike flat, aromatic rings that have been historically over-represented in medicinal chemistry, the puckered, four-membered oxetane ring introduces a distinct three-dimensional vector to a molecule. mdpi.comchimia.ch This added 3D character can lead to improved binding interactions with the complex, three-dimensional surfaces of biological targets like enzymes and receptors. mdpi.com

By providing a reliable method to incorporate the oxetane motif into a wide variety of scaffolds—from simple chains to complex polycyclic and heterocyclic systems—this compound serves as a powerful tool for generating scaffold diversity. It enables medicinal chemists to move beyond traditional, "flat" molecular designs and create novel structures that occupy underexplored regions of chemical space. mdpi.comsemanticscholar.org This exploration increases the probability of identifying next-generation therapeutics with improved efficacy and selectivity.

Libraries of Oxetane-Functionalized Molecules

The generation of diverse molecular libraries is a cornerstone of fragment-based drug discovery and high-throughput screening. This compound serves as an excellent starting point for creating libraries of molecules with enhanced three-dimensionality, a key feature for improving aqueous solubility and escaping the "flatland" of traditional aromatic compounds. The oxetane ring, being a polar and low molecular weight motif, can significantly influence the properties of the resulting compounds. nih.govdtu.dk

The reactivity of the β-ketonitrile moiety allows for a wide array of chemical transformations to build molecular diversity. For instance, the active methylene (B1212753) group can participate in Knoevenagel condensations with various aldehydes and ketones, leading to a diverse set of α,β-unsaturated products. Furthermore, the nitrile and ketone functionalities can be independently or concertedly transformed into other functional groups or used as handles for further derivatization.

One notable application is in the synthesis of spirocyclic systems. The reaction of this compound with bifunctional reagents can lead to the formation of complex spirocycles, which are of great interest in medicinal chemistry due to their rigid and well-defined three-dimensional structures. These libraries of oxetane-functionalized molecules provide a rich source of novel chemical entities for identifying new biological probes and drug leads.

| Reaction Type | Reagent Class | Potential Products | Significance in Library Synthesis |

| Knoevenagel Condensation | Aldehydes, Ketones | α,β-Unsaturated oxetanyl nitriles | Introduction of diverse substituents and extension of the molecular scaffold. |

| Cyclization | Bifunctional amines, alcohols, etc. | Oxetane-containing heterocycles | Access to a wide range of heterocyclic core structures with favorable properties. |

| Spirocyclization | Dihaloalkanes, Dielectrophiles | Spirocyclic oxetanes | Generation of rigid, three-dimensional structures often found in bioactive molecules. |

Design of Rigid and Metabolically Stable Chemical Motifs

A significant challenge in drug design is to create molecules that are not only potent but also possess favorable pharmacokinetic profiles, including metabolic stability. The incorporation of an oxetane ring, facilitated by building blocks like this compound, is a well-established strategy to address this challenge. The inherent strain and stereochemistry of the oxetane ring can impart a degree of conformational rigidity to otherwise flexible molecules. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.

Research has shown that the introduction of an oxetane can significantly improve the metabolic stability of various drug candidates. For instance, the replacement of a metabolically vulnerable methyl group with an oxetane unit has been shown to maintain or even improve biological activity while substantially increasing resistance to metabolic degradation. nih.gov This "metabolic blocking" effect makes this compound a highly valuable reagent for medicinal chemists in the lead optimization phase of drug discovery.

| Property | Impact of Oxetane Incorporation | Rationale |

| Conformational Rigidity | Increased | The strained four-membered ring restricts bond rotation, leading to a more defined molecular shape. |

| Metabolic Stability | Improved | The C-O bonds and C-H bonds of the oxetane ring are less prone to enzymatic oxidation compared to many common alkyl groups. acs.orgnih.gov |

| Aqueous Solubility | Generally Increased | The polar nature of the ether linkage in the oxetane ring can improve interactions with water. nih.gov |

| Lipophilicity (logP) | Modulated | The introduction of an oxetane can either increase or decrease lipophilicity depending on the parent molecule, offering a tool for fine-tuning this property. acs.org |

Spectroscopic and Structural Elucidation of 3 Oxetan 3 Yl 3 Oxopropanenitrile and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

No specific ¹H or ¹³C NMR data for 3-(Oxetan-3-yl)-3-oxopropanenitrile was found in the public domain. This type of analysis would be crucial for confirming the connectivity of the atoms within the molecule, identifying the chemical environment of the protons and carbon atoms, and assessing the purity of synthesized samples.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

An experimental IR spectrum for this compound is not available in the searched databases. IR spectroscopy would be essential for identifying the characteristic vibrational frequencies of its functional groups, such as the nitrile (C≡N), ketone (C=O), and the ether linkages within the oxetane (B1205548) ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis

Specific mass spectrometry data, which would confirm the molecular weight of this compound (125.13 g/mol ) and provide insight into its fragmentation patterns, was not found. This technique is vital for verifying the identity of the compound.

X-ray Crystallographic Analysis for Definitive Structural Determination and Stereochemistry

There is no published X-ray crystal structure for this compound. Such an analysis would provide the most definitive evidence of its three-dimensional structure, including bond lengths, bond angles, and the conformation of the oxetane ring.

Due to the absence of this fundamental data, a detailed article focusing on the spectroscopic and structural elucidation of this compound and its reaction products cannot be generated at this time.

Theoretical and Computational Investigations of 3 Oxetan 3 Yl 3 Oxopropanenitrile

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of 3-(oxetan-3-yl)-3-oxopropanenitrile. These calculations provide information on the molecule's ground-state geometry, frontier molecular orbitals (HOMO and LUMO), and charge distribution, which are crucial for predicting its reactivity.

DFT calculations on related oxetane (B1205548) derivatives have shown that the oxetane ring influences the electronic properties of the molecule. researchgate.netnih.gov For this compound, the electron-withdrawing nature of the ketone and nitrile groups is expected to lower the energy of the LUMO, making the carbonyl carbon and the carbon of the nitrile group electrophilic. The oxygen atom of the oxetane ring, with its lone pairs of electrons, would contribute to the HOMO.

The calculated energetic parameters help in understanding the molecule's stability and reactivity. Key parameters include the total energy, enthalpy, Gibbs free energy, and the HOMO-LUMO energy gap. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Representative Calculated Electronic Properties of a Substituted Oxetane Derivative

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These are representative values for a substituted oxetane derivative and may vary for this compound. The data is illustrative of typical computational outputs.

Computational Studies on Reaction Mechanisms and Transition States

Computational studies are pivotal in mapping the potential energy surfaces of reactions involving this compound, allowing for the identification of intermediates, transition states, and the calculation of activation energies. Two primary reactive sites are the strained oxetane ring and the electrophilic ketonitrile moiety.

The ring-opening of the oxetane is a significant reaction pathway, which can be initiated by nucleophiles or acids. acs.orgnih.gov Computational models of oxetane ring-opening reactions have elucidated the SN2-type mechanism, where the nucleophile attacks one of the methylene (B1212753) carbons of the oxetane ring, leading to the cleavage of a C-O bond. researchgate.net The activation energy for this process is dependent on the nature of the nucleophile and the substituents on the oxetane ring.

Nucleophilic addition to the carbonyl group of the ketonitrile moiety is another key reaction. masterorganicchemistry.com Computational studies on similar systems have detailed the trajectory of nucleophilic attack on the carbonyl carbon, typically following the Bürgi-Dunitz angle. academie-sciences.fr These calculations can predict the relative feasibility of different nucleophilic additions and the stability of the resulting tetrahedral intermediates.

Table 2: Representative Calculated Activation Energies for Oxetane Ring-Opening Reactions

| Reaction Type | Nucleophile | Calculated Activation Energy (kcal/mol) |

| Anionic Ring-Opening | Thiolate | ~14 |

| Acid-Catalyzed Ring-Opening | H⁺ (protonation) | Lowered barrier |

Note: These values are illustrative and sourced from studies on different oxetane systems. researchgate.net The actual activation energies for this compound would require specific calculations.

Conformational Analysis and Preferred Geometries of the Oxetane and Ketonitrile Moieties

The oxetane ring itself is not perfectly planar and adopts a puckered conformation to relieve some of the ring strain. acs.org The degree of puckering can be influenced by the substituent at the 3-position. For the parent oxetane, a small puckering angle has been observed. beilstein-journals.org

Rotation around the C3-C(O) bond leads to different conformers with varying energies. Computational methods can be used to calculate the rotational energy profile and identify the most stable conformers. The preferred geometry will likely be a balance between steric hindrance and electronic interactions between the oxetane ring and the ketonitrile group. The relative orientation of the carbonyl group and the oxetane ring will be a crucial factor.

Table 3: Representative Calculated Conformational Energy Data for a Substituted Alkane

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Anti | 180 | 0 |

| Gauche | 60 | 0.9 |

| Eclipsed | 0 | 5.0 |

Note: This table provides a general example of conformational analysis for a simple substituted alkane. csus.edu A similar analysis for this compound would reveal the preferred spatial arrangement of its functional groups.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry provides powerful tools for predicting the reactivity, regioselectivity, and stereoselectivity of reactions involving this compound.

Reactivity: The presence of both a strained ring and an electrophilic π-system suggests high reactivity. The HOMO and LUMO distributions, along with calculated electrostatic potential maps, can pinpoint the most likely sites for nucleophilic and electrophilic attack. The oxetane oxygen is a likely site for protonation or Lewis acid coordination, which would activate the ring for nucleophilic attack. The carbonyl carbon and the nitrile carbon are the primary electrophilic centers.

Regioselectivity: In reactions involving the opening of the oxetane ring, the regioselectivity of the nucleophilic attack is a key question. The attack could occur at either of the two methylene carbons adjacent to the oxygen atom. The substitution at C3 with the ketonitrile group breaks the symmetry of the ring, and electronic and steric factors will direct the nucleophile to one of the carbons preferentially. Computational modeling of the transition states for both possible pathways can predict the major regioisomer. rsc.org

Stereoselectivity: The carbon at the 3-position of the oxetane ring is a stereocenter. Reactions at the carbonyl group or those that open the oxetane ring can proceed with stereoselectivity, especially when chiral reagents or catalysts are employed. Computational studies can model the transition states of diastereomeric pathways to predict the stereochemical outcome of a reaction. researchgate.netrsc.org For instance, the facial selectivity of nucleophilic attack on the carbonyl group can be influenced by the orientation of the adjacent chiral oxetane ring.

Future Perspectives in 3 Oxetan 3 Yl 3 Oxopropanenitrile Research

Development of More Sustainable and Atom-Economical Synthetic Methods

The pursuit of greener and more efficient chemical processes is a paramount goal in modern chemistry. For 3-(oxetan-3-yl)-3-oxopropanenitrile and its derivatives, this translates to the development of synthetic routes that maximize the incorporation of starting materials into the final product, a concept known as atom economy. primescholars.com

Current synthetic strategies often involve multi-step sequences or the use of hazardous reagents. For instance, the synthesis of oxetan-3-ones, a key precursor, has traditionally relied on methods involving hazardous α-diazo ketones. nih.gov While gold-catalyzed one-step synthesis from readily available propargylic alcohols represents a significant advancement, future research will aim to further improve upon these methods. nih.govorganic-chemistry.org

Key areas of focus for developing more sustainable synthetic methods include:

Catalytic Approaches: Exploring novel catalysts, including earth-abundant metals or organocatalysts, to replace precious metal catalysts like gold could enhance the cost-effectiveness and environmental footprint of the synthesis.

Reagentless Synthesis: Investigating protocols that minimize or eliminate the use of stoichiometric reagents, such as the 100% atom-economical iodosulfenylation of alkynes, can significantly reduce waste generation. rsc.org

Alternative Starting Materials: Research into utilizing alternative and more readily available starting materials, potentially from renewable feedstocks, will be crucial for long-term sustainability.

Table 1: Comparison of Synthetic Strategies for Oxetane (B1205548) Ring Formation

| Method | Advantages | Disadvantages | Atom Economy |

| Traditional (e.g., using α-diazo ketones) | Established methodology | Use of hazardous and unstable reagents, often multi-step. nih.gov | Generally low |

| Gold-Catalyzed Cyclization | One-step, milder conditions, tolerates various functional groups. nih.govorganic-chemistry.org | Use of a precious metal catalyst. | Improved |

| Future Catalytic Systems | Potentially lower cost, more sustainable. | Requires development and optimization. | Potentially high |

| Reagentless Approaches | High atom economy, minimal waste. rsc.org | May have a limited substrate scope initially. | Very high |

Exploration of Undiscovered Reactivity Pathways and Novel Transformations

The reactivity of this compound is largely dictated by its two key functional groups: the oxetane ring and the nitrile group. smolecule.com While reactions such as nucleophilic attack, cyclization, and condensation are known, a vast landscape of undiscovered reactivity remains to be explored. smolecule.com

Future research in this area will likely focus on:

Ring-Opening and Ring-Expansion Reactions: The inherent strain of the four-membered oxetane ring makes it susceptible to ring-opening reactions, which can be harnessed to synthesize novel, structurally diverse molecules. beilstein-journals.orgchemrxiv.org Investigating controlled ring-opening and subsequent functionalization will be a fruitful area of research.

Novel Cycloaddition Reactions: The nitrile group can participate in various cycloaddition reactions. Exploring its reactivity with different dipolarophiles could lead to the synthesis of unique heterocyclic scaffolds.

C-H Activation: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. Developing methods for the selective C-H activation of the oxetane ring or the propanenitrile backbone would provide a more direct and efficient route to new derivatives.

Photochemical and Electrochemical Reactions: The use of light or electricity to drive chemical reactions offers unique reactivity patterns and can often be performed under mild conditions. vapourtec.com Investigating the photochemical and electrochemical behavior of this compound could unlock novel transformations. vapourtec.com For example, photochemical [2+2] cycloadditions, like the Paternò–Büchi reaction, could be explored. beilstein-journals.org

Rearrangement Reactions: As observed in studies of related 3-oxoalkanenitriles, unexpected rearrangement reactions can lead to the formation of novel heterocyclic systems. nih.gov A systematic investigation of the reaction conditions that could induce rearrangements in this compound could yield valuable synthetic intermediates.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. illinois.eduyoutube.com The integration of the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant step towards more efficient and reproducible production.

Key aspects of this integration include:

Continuous Production: Developing a continuous flow process for the synthesis of this compound would enable on-demand production and eliminate the need for large-scale batch reactors.

Improved Safety: Many reactions, particularly those that are highly exothermic or involve hazardous reagents, can be performed more safely in a flow reactor due to the small reaction volume and superior heat transfer. illinois.edu This is particularly relevant for the synthesis of strained ring systems like oxetanes.

Automated Synthesis and Diversification: Coupling flow chemistry with automated systems would allow for the rapid synthesis of a library of this compound derivatives. This would be invaluable for medicinal chemistry programs aimed at exploring structure-activity relationships.

In-line Analysis: The integration of in-line analytical techniques, such as mass spectrometry, would allow for real-time monitoring of the reaction progress and facilitate rapid optimization of reaction conditions. youtube.com

Advanced Computational Design for Rational Synthesis and Application Development

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational methods can be employed to accelerate the discovery of new applications and to guide the development of more efficient synthetic routes.

Future research in this area will likely involve:

Predicting Reactivity: Quantum mechanical calculations can be used to predict the reactivity of different sites within the molecule, helping to guide the exploration of new reaction pathways. This can help in understanding the electrophilicity and potential for nucleophilic attack at various positions. nih.gov

Designing Novel Derivatives: Computational modeling can be used to design new derivatives of this compound with specific biological activities. By simulating the interaction of these virtual compounds with biological targets, such as enzymes or receptors, researchers can prioritize the synthesis of the most promising candidates.

Mechanism Elucidation: Computational studies can provide valuable insights into the mechanisms of known and newly discovered reactions, aiding in the optimization of reaction conditions and the development of more efficient catalysts.

Rational Synthesis Design: By combining computational predictions with automated synthesis platforms, it may be possible to develop a closed-loop system where new compounds are designed, synthesized, and tested in a fully automated fashion.

Q & A

Q. Basic Research Focus

- NMR : -NMR confirms the oxetane ring (δ 4.5–5.0 ppm, multiplet) and nitrile proton absence. -NMR identifies the ketone (δ ~200 ppm) and nitrile (δ ~115 ppm) .

- IR : Strong absorptions at ~2250 cm (C≡N) and ~1700 cm (C=O) validate functional groups .

- XRD : Crystallography resolves steric effects of the oxetane ring, critical for understanding reactivity .

How does the oxetane ring influence reactivity compared to cyclopropane or cyclobutane analogs?

Advanced Research Focus

The oxetane’s ring strain (higher than cyclopropane but lower than cyclobutane) enhances electrophilicity at the ketone while stabilizing intermediates via hydrogen bonding . Example comparisons:

- 3-(Cyclopropyl)-3-oxopropanenitrile : Lower solubility in polar solvents due to hydrophobic cyclopropane .

- 3-(Thiophen-3-yl)-3-oxopropanenitrile : Thiophene’s electron-rich ring accelerates nucleophilic attacks, unlike oxetane’s moderate electron-withdrawing effect .

Applications : Oxetane derivatives show superior stability in protic media, making them preferred for pharmaceutical intermediates .

What role does the nitrile group play in multicomponent reactions involving this compound?

Advanced Research Focus

The nitrile acts as a Michael acceptor in multicomponent syntheses (e.g., pyridines, pyrimidines). For example:

- With aryl aldehydes and amines, it forms α,β-unsaturated nitriles, enabling cyclization to nicotinonitriles .

- In MIL-125(Ti)-catalyzed reactions , the nitrile coordinates to metal centers, facilitating tandem Knoevenagel-cyclocondensation .

Mechanistic insight : DFT studies suggest nitrile polarization enhances electrophilicity at the α-carbon, driving regioselectivity .

What are the stability considerations for long-term storage of this compound?

Q. Basic Research Focus

- Moisture sensitivity : Hydrolysis of the nitrile to amides occurs in humid conditions. Store under inert gas (argon) with molecular sieves .

- Temperature : Degrades above 40°C; recommended storage at 2–8°C .

- Light : Oxetane rings may undergo photooxidation; use amber vials .

How is this compound utilized in the synthesis of pharmacologically active molecules?

Q. Advanced Research Focus

- Delgocitinib : A Janus kinase inhibitor intermediate, synthesized via coupling with spirocyclic amines .

- Duloxetine analogs : The oxetane ring improves metabolic stability compared to thiophene-based precursors .

Methodological note : Enzymatic assays (e.g., kinase inhibition) require high-purity (>98%) compound, achievable via preparative HPLC .

What challenges arise when scaling up synthesis from milligram to kilogram quantities?

Q. Advanced Research Focus

- Exotherm management : Knoevenagel condensation is exothermic; pilot-scale reactors require cooling jackets to prevent ring-opening side reactions .

- Catalyst recovery : Imidazolium salts lose efficiency after 5 cycles due to leaching; switch to heterogeneous catalysts (e.g., zeolites) for large batches .

- Purification : Replace column chromatography with crystallization (e.g., ethanol/water) for cost-effective scale-up .

Are there computational methods to predict reactivity or tautomeric forms of this compound?

Q. Advanced Research Focus

- DFT calculations : Predict dominant tautomers (keto-enol equilibrium) and nucleophilic attack sites (e.g., α-carbon vs. nitrile) .

- Molecular docking : Used to design derivatives targeting enzyme active sites (e.g., acetylcholinesterase) .

Software tools : Gaussian 16 for energy minimization; AutoDock Vina for binding affinity studies .

How does the compound’s steric profile influence its application in asymmetric catalysis?

Advanced Research Focus

The oxetane’s pseudoaxial methyl group creates chiral environments in transition states. Applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.